molecular formula C13H28O3 B1583424 Tributyl orthoformate CAS No. 588-43-2

Tributyl orthoformate

Cat. No.: B1583424
CAS No.: 588-43-2
M. Wt: 232.36 g/mol
InChI Key: SGJBIFUEFLWXJY-UHFFFAOYSA-N
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Description

Tributyl orthoformate is an organic compound with the formula HC(OC₄H₉)₃. It is a colorless liquid that is commonly used as a reagent in organic synthesis. This compound belongs to the class of orthoesters, which are characterized by having three alkoxy groups attached to a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl orthoformate can be synthesized through the reaction of chloroform with sodium butoxide. The reaction typically proceeds as follows:

CHCl3+3NaOC4H9HC(OC4H9)3+3NaCl\text{CHCl}_3 + 3 \text{NaOC}_4\text{H}_9 \rightarrow \text{HC(OC}_4\text{H}_9\text{)}_3 + 3 \text{NaCl} CHCl3​+3NaOC4​H9​→HC(OC4​H9​)3​+3NaCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the orthoester.

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of hydrogen cyanide with butanol in the presence of a catalyst. The process involves the following steps:

  • Hydrogen cyanide reacts with butanol to form butyl formimidate.
  • Butyl formimidate is then hydrolyzed to form this compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl orthoformate undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form butanol and formic acid.

    Transesterification: It can react with other alcohols to form different orthoesters.

    Condensation: It can participate in condensation reactions with amines to form formamidines.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid solutions are commonly used.

    Transesterification: Alcohols and acid catalysts are typically employed.

    Condensation: Amines and acid catalysts are used.

Major Products Formed

    Hydrolysis: Butanol and formic acid.

    Transesterification: Different orthoesters and butanol.

    Condensation: Formamidines and butanol.

Scientific Research Applications

Tributyl orthoformate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: It is used as a catalyst in certain organic reactions, such as the synthesis of esters and amides.

    Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.

    Biological Research: It is used in the synthesis of biologically active compounds and as a protecting group for aldehydes.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: A simpler orthoester with three methoxy groups.

    Triethyl orthoformate: An orthoester with three ethoxy groups.

    Triisopropyl orthoformate: An orthoester with three isopropoxy groups.

Uniqueness

Tributyl orthoformate is unique due to its longer butyl chains, which provide different solubility and reactivity properties compared to other orthoesters. This makes it particularly useful in reactions where longer alkyl chains are desired.

Properties

IUPAC Name

1-(dibutoxymethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJBIFUEFLWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060422
Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Molecular Weight

232.36 g/mol
Source PubChem
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CAS No.

588-43-2
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[butane]
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Record name Tri-n-butyl orthoformate
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Record name Tributyl orthoformate
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Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Record name 1,1',1''-[methylidynetris(oxy)]tributane
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Record name TRI-N-BUTYL ORTHOFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tributyl orthoformate in the synthesis of unsymmetrical squaraines?

A1: this compound acts as a dehydrating agent in the condensation reaction between 1-aryl-2-hydroxycyclobutene-3,4-diones and N,N-dimethylaniline derivatives to form the desired unsymmetrical squaraine products []. This suggests that the removal of water from the reaction mixture is crucial for driving the equilibrium towards squaraine formation.

Q2: How does the concentration of this compound affect the synthesis of unsymmetrical squaraines?

A2: The research paper highlights that the concentration of this compound plays a significant role in determining the yield of the reaction []. While the exact relationship isn't explicitly stated, it's evident that optimizing the concentration of this reagent is crucial for maximizing the efficiency of the squaraine synthesis. This implies that an excess of this compound might be required to achieve satisfactory yields. Further research could delve deeper into the optimal concentration range and its impact on the reaction kinetics.

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